N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride, also known as N1-methylethane-1,2-diamine dihydrochloride, is a chemical compound with the molecular formula CHClN and a molecular weight of approximately 190.11 g/mol. This compound is characterized by its two amino groups and a methyl substitution on one of the ethylene diamine units, which contributes to its unique properties and potential applications in various fields, particularly in biochemistry and pharmaceuticals .
These reactions are significant for modifying the compound for specific applications in drug development and synthesis .
Research indicates that N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride exhibits biological activities that make it a candidate for various pharmaceutical applications. Its structure allows it to interact with biological systems, potentially influencing enzyme activity or acting as a ligand for receptors. Specifically, compounds with similar structures have been studied for their roles in cellular signaling and as intermediates in the synthesis of biologically active molecules .
The synthesis of N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride typically involves:
These methods highlight the compound's accessibility for laboratory synthesis and potential scalability for industrial applications .
N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride finds applications in several areas:
Interaction studies involving N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride focus on its binding affinity to various biological targets. These studies are crucial for understanding how this compound can modulate biological pathways or serve as a scaffold for drug design. Investigations typically include:
Such studies are essential for determining the therapeutic potential of this compound .
Several compounds share structural similarities with N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine dihydrochloride. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N1-(2-Aminoethyl)-N2-methylethane-1,2-diamine | CHClN | Contains two amino groups; used in drug synthesis |
| N,N-Dimethylethylenediamine | CHN | Lacks hydrochloride salt; simpler structure |
| Ethylenediaminetetraacetic acid | CHNO | Chelating agent; more complex with additional functional groups |
| N,N'-Bis(3-Aminopropyl)ethylenediamine | CHN | Longer carbon chain; used as a cross-linker |
This comparison illustrates that while these compounds may share similar functional groups or core structures, their unique features dictate their specific applications and interactions within biological systems .